2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-19(2)14-8-7-13(17-18-14)12(9-16)10-3-5-11(15)6-4-10/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPGYIWIDKQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazine ring can be formed through cyclization.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Acetonitrile Group: This can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for halogenation) or nitrating agents (for nitration).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents at the 6-position of the pyridazine ring and the phenyl group. The following table summarizes critical differences:
Key Observations:
- Substituent Bulk and Melting Points: Bulkier substituents (e.g., 4-benzylpiperidinyl in 9) correlate with higher melting points (172–175°C), likely due to increased molecular rigidity and van der Waals interactions. In contrast, smaller groups like phenylthio (37) result in lower melting points (163–165°C). The dimethylamino group in the target compound, being less bulky, may lower the melting point relative to 9 but increase it compared to 38 .
- Conversely, electron-withdrawing substituents (e.g., phenylthio) may reduce nucleophilicity .
Physicochemical and Spectral Properties
- IR Spectroscopy: All analogs show characteristic acetonitrile C≡N stretches near 2247 cm⁻¹. Variations in aryl C-H stretches (3060–3070 cm⁻¹) and ring vibrations (1400–1600 cm⁻¹) reflect substituent electronic effects .
- ¹H NMR: The singlet for the acetonitrile proton (δ ~5.5 ppm) remains consistent, while substituent-specific shifts (e.g., piperazine protons at δ 3.55 ppm in 10 ) aid structural confirmation .
Biological Activity
2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile, with the CAS number 303997-51-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chlorophenyl group and a dimethylaminopyridazinyl moiety. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : Starting from substituted hydrazines and diketones.
- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.
- Attachment of the Chlorophenyl Group : Often via coupling reactions like Suzuki or Heck reactions.
- Formation of the Acetonitrile Group : Introduced through cyanation reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.70 ± 0.14 μM against HL-60 (acute erythroid leukemia) cells, indicating potent antiproliferative properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | HL-60 | 0.70 ± 0.14 |
| 4g | HEL | 1.05 ± 0.35 |
| 4g | K-562 | 1.25 ± 0.35 |
These findings suggest that modifications to the structure can enhance selectivity and potency against specific cancer types.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with receptors such as α7 nicotinic acetylcholine receptors (nAChRs) has been suggested, which could lead to downstream effects on cell signaling pathways .
Case Studies
- Cytotoxicity in Hematologic Tumors : A study evaluated various derivatives against hematological tumor cell lines, revealing that certain substitutions significantly increased cytotoxicity while maintaining low toxicity in normal cell lines .
- Selectivity Index : Derivatives with fluorinated groups demonstrated a high selectivity index, indicating their potential as targeted therapies with reduced side effects on normal tissues .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]ethanone | Ketone instead of nitrile | Varies |
| 2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]propionitrile | Additional carbon in side chain | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
